molecular formula C17H17N3O4 B6536941 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide CAS No. 1021259-27-7

4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide

Cat. No. B6536941
CAS RN: 1021259-27-7
M. Wt: 327.33 g/mol
InChI Key: XKWNPERUHCZDFC-UHFFFAOYSA-N
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Description

4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide is 327.12190603 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation

Pinacol boronic esters, including the compound , serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored. The protocol has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility.

Electrocatalytic Conversion of Furan Compounds

The electrocatalytic conversion of furan compounds using renewable electricity presents an intriguing avenue for transforming them into value-added chemicals. However, the complex chemistry of furan compounds often leads to low selectivity of the target product. Researchers are actively exploring ways to enhance current density and Faraday efficiency in this process . By optimizing electrocatalytic conditions, we can unlock the potential of furan-based compounds for sustainable chemical synthesis.

Concurrent Formation of Furan-2,5- and Furan-2,4-dicarboxylic Acid (FDCA)

Experimental evidence suggests that under specific reaction conditions, 2,5-FDCA and 2,4-FDCA are formed via separate reaction pathways. The choice of catalyst significantly influences the selectivity toward different FDCA isomers . Understanding these distinct pathways and controlling the formation of specific FDCA isomers is crucial for designing efficient synthetic routes.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16(18-12-13-4-2-10-23-13)6-1-9-20-17(22)8-7-14(19-20)15-5-3-11-24-15/h2-5,7-8,10-11H,1,6,9,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWNPERUHCZDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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